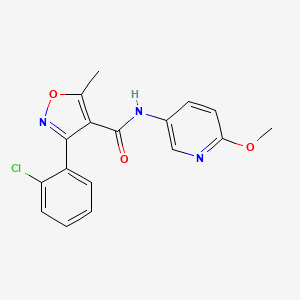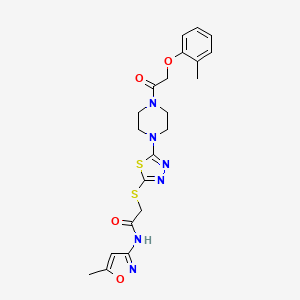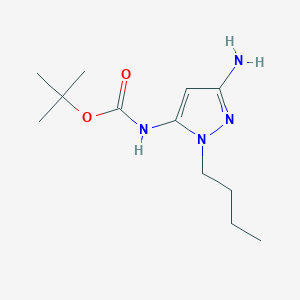
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In
科学的研究の応用
Antimicrobial Agents
Compounds related to the queried chemical structure have been synthesized and evaluated for their antimicrobial properties. For example, a series of compounds were tested for in vitro antibacterial and antifungal activities against various pathogens. These studies contribute to understanding how structural modifications in chemical compounds can influence their antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011).
Anticancer and Antimicrobial Agents
Research into novel heterocyclic compounds, including those with oxazole, pyrazoline, and pyridine entities, has shown promising anticancer activity against various cancer cell lines and significant antibacterial and antifungal effects. This illustrates the potential for using these compounds in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular and Electronic Analysis
Studies involving heterocyclic compounds, including the synthesis and analysis of their molecular, electronic, nonlinear optical, and spectroscopic characteristics, provide insights into their potential applications in various fields, such as materials science and drug design. These analyses help in understanding the electronic properties and reactivity of these compounds (Beytur & Avinca, 2021).
Inhibitors for Metal Corrosion
The development and investigation of triazole derivatives as inhibitors for the corrosion of metals in acid media demonstrate the potential industrial applications of such compounds. Their adsorption behavior and protective effects on metals highlight the importance of chemical research in industrial applications and materials science (Li, He, Pei, & Hou, 2007).
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-15(16(21-24-10)12-5-3-4-6-13(12)18)17(22)20-11-7-8-14(23-2)19-9-11/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYFOQAHQXSTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)


![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)
![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)
![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

